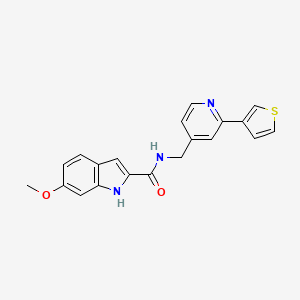

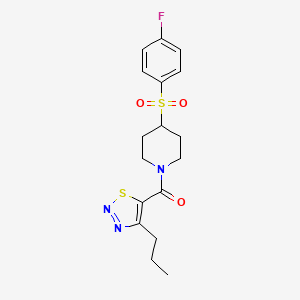

![molecular formula C11H7F3N4O3 B2401252 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine CAS No. 450346-29-9](/img/structure/B2401252.png)

5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine” is an aromatic ether . It has a molecular formula of C13H11F3N4O3 and a molecular weight of 328.25 g/mol .

Molecular Structure Analysis

The InChI string for “5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine” is InChI=1S/C13H11F3N4O3/c1-19(2)11-10(20(21)22)12(18-7-17-11)23-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 . The Canonical SMILES string is CN©C1=C(C(=NC=N1)OC2=CC=CC(=C2)C(F)(F)F)N+[O-] .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine” include a molecular weight of 328.25 g/mol, XLogP3-AA of 3.2, hydrogen bond donor count of 0, hydrogen bond acceptor count of 9, rotatable bond count of 3, exact mass of 328.07832471 g/mol, monoisotopic mass of 328.07832471 g/mol, topological polar surface area of 84.1 Ų, heavy atom count of 23, and a complexity of 416 .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Chemical Reactivity : The reactivity of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has been extensively studied. These compounds exhibit interesting rearrangement catalyzed by pyridine into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, demonstrating the potential for creating a variety of chemically diverse derivatives through regio- and stereoselective addition reactions (Čikotienė et al., 2007).

Antimicrobial Activity

- Synthesis and Biological Activity : New pyridothienopyrimidines and pyridothienotriazines have been synthesized, showcasing their antimicrobial properties. This indicates the potential of derivatives of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antioxidant Properties

- Antioxidant Activity : A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives demonstrated significant antioxidant activity. This highlights the potential therapeutic applications of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine derivatives as antioxidants (Kotaiah et al., 2012).

Sensing Applications

- Molecular Switch and Sensing : A pyrimidine-based molecular switch has been developed for constructing reversible test strips for detecting F-/AcO- with respect to Al3+. This demonstrates the compound's utility in developing colorimetric sensors for environmental and analytical applications (Bhattacharyya et al., 2017).

Material Science

- Polyimide Synthesis : The synthesis of fluorinated polyimides from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic tetracarboxylic dianhydrides has been reported, indicating applications in creating materials with high thermal stability and low dielectric constants for electronic applications (Hsiao, Yang, & Huang, 2004).

Propriétés

IUPAC Name |

5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4O3/c12-11(13,14)6-2-1-3-7(4-6)21-10-8(18(19)20)9(15)16-5-17-10/h1-5H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLJHVNNXDQEMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328189 |

Source

|

| Record name | 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24814274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

450346-29-9 |

Source

|

| Record name | 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)

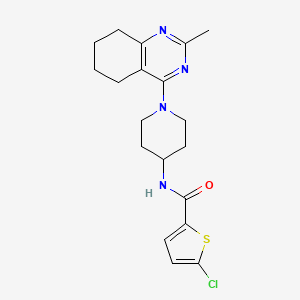

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)

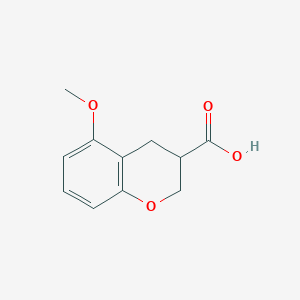

![7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2401186.png)